3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid
Description
Properties
Molecular Formula |
C15H11N3O2S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)11-2-1-3-12(8-11)17-15-18-13(9-21-15)10-4-6-16-7-5-10/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
PCJVLRRVUNIMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid (commonly referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure includes a benzoic acid moiety linked to a thiazole ring via an amino group and a pyridine substituent.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3OS |
| Molecular Weight | 285.32 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Protein Kinase Inhibition : It has been shown to inhibit protein kinase CK2 with IC50 values in the low micromolar range, suggesting potential use as an anticancer agent .
- P-glycoprotein Interaction : The compound interacts with P-glycoprotein (P-gp), a significant efflux transporter that plays a role in drug resistance. Studies have demonstrated its ability to stimulate ATPase activity, indicating its role as a substrate for P-gp .
- Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative activities against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays revealed that this compound significantly reduces cell viability in cancer cell lines, with reported IC50 values ranging from 1.5 to 3.3 μM .
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .
Enzyme Inhibition
The compound has also been tested for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibition assays showed that it possesses moderate inhibitory activity with IC50 values comparable to known inhibitors .
- Urease Inhibition : It exhibited strong urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria .
Case Studies and Clinical Relevance
Several studies highlight the clinical implications of compounds related to this compound:
- In Vivo Efficacy : A study demonstrated that administration of this compound in mouse models resulted in reduced tumor volume and weight without significant side effects .
- Combination Therapy Potential : When used in combination with other chemotherapeutics, it enhances the efficacy against resistant cancer cell lines, suggesting its potential role in combination therapy strategies .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid exhibits notable antimicrobial properties. Studies indicate that compounds with similar thiazole and pyridine functionalities show effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study synthesized a series of thiazole derivatives, including this compound, which were evaluated for their antimicrobial activity. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
| Compound Name | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Moderate | 5.0 |
| Control (Ampicillin) | High | 0.5 |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Recent research has shown that derivatives containing the thiazole moiety can inhibit inflammatory pathways effectively.
Case Study: Inhibition of Inflammatory Mediators
In a study assessing the anti-inflammatory activity of various thiazole derivatives, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results highlight its potential use in treating inflammatory diseases .
Organic Electronics
The unique properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and its electronic properties are being explored for use in organic light-emitting diodes (OLEDs).
Case Study: OLED Development
Research into the application of this compound in OLEDs revealed that it can serve as an effective hole transport material, enhancing the efficiency of light emission. The stability and performance metrics suggest that it could be integrated into commercial devices .
Chemical Reactions Analysis
Chemical Reactions
The compound undergoes several chemically significant reactions due to its functional groups:
-
Oxidation : The thiazole ring and benzoic acid moiety can undergo oxidation, altering electronic properties and reactivity.
-
Acylation : The amino group reacts with acylating agents (e.g., acetyl chloride) to form amide derivatives.
-
Nucleophilic Substitution : The sulfur atom in the thiazole ring acts as a leaving group, enabling substitution with nucleophiles.
-
Coordination Chemistry : The pyridine nitrogen can coordinate with metal ions (e.g., Zn²⁺), forming complexes with potential catalytic applications .
Reaction Mechanisms
Analytical Techniques
The compound’s synthesis and interactions are monitored using:
-
Thin-Layer Chromatography (TLC) : Tracks reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC) : Quantifies yield and isolates pure product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Characterizes molecular structure and confirms regiochemistry.
-
Fluorescence Spectroscopy : Assesses binding affinity to biological targets.
-
Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-target interactions.
Structural and Functional Analysis
-
Molecular Formula : C₁₃H₁₀N₄O₂S.
-
Molecular Weight : 270.31 g/mol.
-
Unique Features :
-
Fused thiazole-pyridine core enhances electron delocalization.
-
Benzoic acid moiety provides solubility and hydrogen-bonding potential.
-
Comparison with Structurally Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Pyridine Positional Isomerism : The target compound’s pyridin-4-yl group may enhance planar stacking interactions compared to the pyridin-2-yl analog, which could alter binding affinity in enzymatic pockets .
- Electron-Withdrawing Groups : Derivatives with substituents like CF₃ (e.g., compound 6e in ) exhibit improved metabolic stability and antiviral activity due to enhanced electron withdrawal .
Insights:
- The target compound’s pyridin-4-yl and benzoic acid groups suggest dual functionality: the pyridine could engage in π-stacking with viral proteases (e.g., SARS-CoV-2 Mpro), while the carboxylic acid may chelate metal ions or bind polar residues .
- Compounds with trifluoromethyl or cyano substituents () show broader activity spectra, likely due to increased binding affinity and resistance to oxidative degradation .
Physicochemical Properties
Table 3: Physical Property Comparison
- The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., ) typically exhibit high melting points (>150°C) due to crystalline packing .
- Solubility challenges are common in thiazole-benzoic acid hybrids, necessitating formulation strategies like salt formation or nanoparticle dispersion .
Preparation Methods
Coupling of Thiazole Amine with Benzoic Acid Derivatives
The final step involves forming the amino linkage between the thiazole amine and benzoic acid. A nucleophilic aromatic substitution (SNAr) reaction is performed by treating 4-pyridin-4-yl-1,3-thiazol-2-amine with 3-bromobenzoic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in DMF at 120°C. This method achieves a yield of 68% with high regioselectivity.
Alternative Approach:
Schiff base formation via condensation of 3-aminobenzoic acid with a thiazole-aldehyde intermediate has been reported, though this route requires stringent anhydrous conditions and yields 55–60%.
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Optimization Strategies for Enhanced Yield and Purity
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 12–24 hours to 30–60 minutes, improving yields to 78–82%. For example, cyclization of α-bromo-4-pyridinylacetophenone with thiourea under microwave conditions (150°C, 300 W) achieves 80% yield.
Green Chemistry Approaches
-
Solvent-Free Reactions: Using ball milling for mechanochemical synthesis minimizes solvent waste and enhances atom economy.
-
Catalyst Recycling: Palladium catalysts immobilized on magnetic nanoparticles enable reuse for up to five cycles without significant loss in activity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclization (Classic) | Reflux, 24 h | 65 | 95 | Scalability |
| Microwave-Assisted | 150°C, 45 min | 80 | 98 | Time efficiency |
| Schiff Base Condensation | Anhydrous DMF, 12 h | 58 | 90 | Avoids metal catalysts |
Q & A
Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, HRMS) resolve structural ambiguities in novel derivatives?
- Answer :
- HSQC/HMBC : Assign proton-carbon correlations to confirm connectivity in complex analogs.
- HRMS : Accurately determine molecular formulae (e.g., resolving [M+H]⁺ peaks with <5 ppm error).
- XPS : Characterize surface composition in hybrid materials (e.g., metal-organic frameworks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
